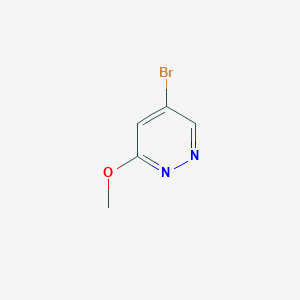

5-Bromo-3-methoxypyridazine

Description

5-Bromo-3-methoxypyridine (CAS: 50720-12-2) is a brominated pyridine derivative with the molecular formula C₆H₆BrNO and a molecular weight of 188.02 g/mol . This compound features a methoxy group (-OCH₃) at position 3 and a bromine atom at position 5 on the pyridine ring. It serves as a critical intermediate in pharmaceutical synthesis and fine chemical production due to its reactive sites, which facilitate cross-coupling reactions and functional group transformations .

Key applications include its use in synthesizing kinase inhibitors, agrochemicals, and ligands for catalytic systems. Its structural versatility allows for modifications at positions 2 and 6, enabling tailored reactivity in complex molecular architectures .

Properties

Molecular Formula |

C5H5BrN2O |

|---|---|

Molecular Weight |

189.01 g/mol |

IUPAC Name |

5-bromo-3-methoxypyridazine |

InChI |

InChI=1S/C5H5BrN2O/c1-9-5-2-4(6)3-7-8-5/h2-3H,1H3 |

InChI Key |

PAQSFJSRBJKTFU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NN=CC(=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methoxypyridazine typically involves the bromination of 3-methoxypyridazine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of 5-Bromo-3-methoxypyridazine may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-methoxypyridazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents such as ethanol or dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed:

- Substituted pyridazines with various functional groups.

- Biaryl compounds through coupling reactions.

- Oxidized or reduced derivatives of the original compound .

Scientific Research Applications

Chemistry: 5-Bromo-3-methoxypyridazine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and pharmaceuticals .

Biology and Medicine: In medicinal chemistry, derivatives of 5-Bromo-3-methoxypyridazine are explored for their potential as therapeutic agents. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties .

Industry: The compound is used in the development of agrochemicals and dyes. Its derivatives can act as intermediates in the synthesis of various industrial chemicals .

Mechanism of Action

The mechanism of action of 5-Bromo-3-methoxypyridazine and its derivatives depends on their specific applications. For instance, in antimicrobial applications, the compound may inhibit bacterial growth by interfering with essential enzymes or cellular processes. In medicinal applications, it may target specific proteins or pathways involved in disease progression .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 5-bromo-3-methoxypyridine with structurally related brominated pyridines, pyrimidines, and ethoxy-substituted derivatives:

Positional Isomerism and Reactivity

5-Bromo-3-methoxypyridine vs. 5-Bromo-2-methoxypyridine :

The position of the methoxy group significantly impacts electronic properties. The 3-methoxy derivative exhibits stronger electron-donating effects at the para position to bromine, enhancing its reactivity in cross-coupling reactions. In contrast, the 2-methoxy isomer (CAS: 13472-85-0) has a higher boiling point (195°C) and is used in materials science for organic electronics .Ethoxy vs. Methoxy Substitution :

Replacing the methoxy group with ethoxy (as in 3-bromo-5-ethoxypyridine, CAS: 17117-17-8) increases molecular weight and lipophilicity, making it more suitable for lipid-soluble drug candidates .

Heterocyclic Variants

- Pyridine vs. Pyrimidine :

5-Bromo-2-methoxypyrimidine (CAS: 14001-66-2) contains two nitrogen atoms in its ring, altering electronic density and hydrogen-bonding capacity. This makes it valuable in antiviral research, contrasting with pyridine-based compounds used in kinase inhibitor synthesis .

Research and Industrial Relevance

- Synthetic Utility : The bromine atom in 5-bromo-3-methoxypyridine allows for palladium-catalyzed cross-couplings, while the methoxy group can be demethylated to yield hydroxylated intermediates .

- Comparative Cost : 5-Bromo-2-methoxypyridine is priced higher (JPY 6,000/5 mL) than 5-bromo-3-methoxypyridazine derivatives, reflecting differences in synthetic complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.